N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2S/c25-15-10-12-16(13-11-15)26-20(30)14-32-24-28-21-18-8-4-5-9-19(18)27-22(21)23(31)29(24)17-6-2-1-3-7-17/h1-13,27H,14H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTHJINDWNXKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound features a pyrimido[5,4-b]indole core, which is known for its biological relevance. The presence of a fluorophenyl group and a thioacetamide moiety enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 356.42 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds containing similar structural motifs have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis .
In vitro assays demonstrated that derivatives of pyrimidine exhibit varying levels of Minimum Inhibitory Concentration (MIC), indicating their effectiveness against pathogens. For example, a related compound demonstrated an MIC value of 66 µM against S. aureus, suggesting that modifications to the structure can significantly impact antibacterial potency .
Antitumor Activity
The compound's structural components suggest potential anticancer properties. Pyrimidoindoles have been investigated for their ability to induce apoptosis in cancer cells. Studies indicate that the presence of electron-withdrawing groups enhances cytotoxicity against various cancer cell lines, including HeLa cells and others associated with solid tumors .
A study focusing on structure-activity relationships (SAR) found that specific substitutions on the pyrimidine ring could lead to improved efficacy against tumor growth, emphasizing the importance of molecular modifications in developing effective anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with biological targets such as enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to act as selective Toll-like receptor (TLR) agonists, which play a crucial role in immune response modulation .
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial activity of pyrimidine derivatives revealed that modifying the substituents on the phenyl ring can enhance the overall efficacy against Gram-positive bacteria. The study highlighted that compounds with halogen substitutions exhibited improved antibacterial properties compared to their unsubstituted counterparts .
Case Study 2: Anticancer Activity
In a separate study examining the anticancer effects of pyrimidoindoles, researchers found that certain derivatives induced significant apoptosis in cancer cell lines through mitochondrial pathways. The study noted that compounds similar to this compound showed promising results in inhibiting tumor growth in vivo models .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
The compound exhibits promising pharmacological properties, particularly as an antimicrobial agent . Research indicates that derivatives of pyrimido[5,4-b]indoles have shown activity against a variety of pathogens, including bacteria and fungi. For instance, compounds with similar structural frameworks have demonstrated effectiveness against drug-resistant strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrimido[5,4-b]indole Derivatives
| Compound Structure | Pathogen | Activity (MIC μg/mL) | Reference |
|---|---|---|---|
| Pyrimido[5,4-b]indole derivative | S. aureus | 0.75 - 1.8 | |
| Pyrimido[5,4-b]indole derivative | E. coli | 0.43 - 4.7 | |
| Thiourea derivative | B. subtilis | 0.5 - 1 |
Anti-inflammatory Properties
Studies have indicated that certain derivatives of the pyrimido[5,4-b]indole scaffold can modulate immune responses. Specifically, modifications at the N3 and N5 positions of the indole structure have shown differential effects on cytokine production in immune cells . This suggests potential applications in treating inflammatory diseases.
Table 2: Cytokine Modulation by Pyrimido[5,4-b]indole Derivatives
| Compound Structure | Cytokine Effect | Reference |
|---|---|---|
| N5 methyl derivative | Increased IP-10 production | |
| N3 substituted derivative | Decreased IL-6 release |
Antiviral Activity
Recent studies highlight the antiviral potential of heterocycles like pyrimido[5,4-b]indoles. These compounds have been investigated for their ability to inhibit viral replication and modulate host immune responses against viral infections . The specific mechanisms remain an area for further research.
Structural Insights and SAR Studies
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. For example, substituents on the phenyl ring have been shown to significantly influence antimicrobial potency and selectivity against various pathogens .
Table 3: Summary of SAR Findings for Pyrimido[5,4-b]indoles
| Modification Type | Observed Effect | Reference |
|---|---|---|
| Electron-withdrawing groups | Increased antibacterial activity | |
| Alkyl substitutions | Reduced cytotoxicity |
Future Directions in Research
The ongoing exploration of N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide suggests a promising future in drug discovery and development. Its diverse biological activities warrant further investigation into its mechanisms of action and potential therapeutic applications across various disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
